4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Overview
Description
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H9ClN2O2S. It is characterized by the presence of a thiazole ring, a piperidinone moiety, and an aldehyde group.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . This suggests that the compound may interact with multiple targets, depending on the specific substituents present on the thiazole ring .
Mode of Action
For instance, some thiazole derivatives act as competitive inhibitors, binding to the active site of their target enzymes . The presence of a chloro-substituted phenyl ring at the fourth position of the thiazole ring has been found to improve antibacterial activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the activity and stability of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, this compound can bind to proteins and alter their conformation, affecting their biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-chlorothiazole-5-carbaldehyde with 4-oxopiperidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base, such as piperidine, is often added to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carboxylic acid
- 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-methanol
- 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-thiol
Uniqueness
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and a piperidinone moiety, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKDHYMMKKENHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661667 | |
Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-62-2 | |
Record name | 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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